REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5]C=1.Cl[CH2:12]C(C)=C.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Na+].[Na+].O1[CH2:29][CH2:28][CH2:27][CH2:26]1>[Cu](I)I.[I-]>[CH2:27]([C:28]1[CH:29]=[CH:5][C:6]([CH2:7][C:8]([CH3:3])=[CH2:12])=[CH:9][CH:10]=1)[CH3:26] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
263 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mg
|
Type
|
catalyst
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
|
Quantity
|
205 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1 hour and 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)CC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |